3-Amino-2-(thiophen-2-yl)acrylonitrile
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Overview
Description
3-Amino-2-(thiophen-2-yl)acrylonitrile is an organic compound featuring a thiophene ring substituted with an amino group and an acrylonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-(thiophen-2-yl)acrylonitrile typically involves the reaction of thiophene-2-carbaldehyde with malononitrile and ammonium acetate. The reaction is carried out in ethanol under reflux conditions. The general reaction scheme is as follows:
- The mixture is heated under reflux in ethanol .
- The product, this compound, is obtained after cooling and filtration.
Thiophene-2-carbaldehyde: reacts with in the presence of .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for better control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-(thiophen-2-yl)acrylonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophilic reagents such as bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Nitro-2-(thiophen-2-yl)acrylonitrile.
Reduction: 3-Amino-2-(thiophen-2-yl)ethylamine.
Substitution: Halogenated derivatives of the thiophene ring.
Scientific Research Applications
Chemistry
In chemistry, 3-Amino-2-(thiophen-2-yl)acrylonitrile is used as a building block for the synthesis of more complex molecules. Its reactivity allows for the creation of various derivatives that can be used in different chemical reactions.
Biology
In biological research, this compound can be used to study the interactions of thiophene derivatives with biological systems. It may serve as a precursor for the synthesis of biologically active molecules.
Medicine
Medicinally, thiophene derivatives have shown potential in the development of drugs with anti-inflammatory, antimicrobial, and anticancer properties . This compound could be explored for similar applications.
Industry
In the industrial sector, thiophene derivatives are used in the production of organic semiconductors, corrosion inhibitors, and other materials . This compound could be investigated for similar uses.
Mechanism of Action
The mechanism of action of 3-Amino-2-(thiophen-2-yl)acrylonitrile would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the amino and nitrile groups allows for hydrogen bonding and other interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
3-Amino-2-(furan-2-yl)acrylonitrile: Similar structure but with a furan ring instead of thiophene.
3-Amino-2-(pyridin-2-yl)acrylonitrile: Contains a pyridine ring, offering different electronic properties.
3-Amino-2-(benzene-2-yl)acrylonitrile: Benzene ring provides different steric and electronic effects.
Uniqueness
3-Amino-2-(thiophen-2-yl)acrylonitrile is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to other heterocycles. Thiophene’s sulfur atom can participate in various interactions, making this compound particularly interesting for developing new materials and drugs.
Properties
Molecular Formula |
C7H6N2S |
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Molecular Weight |
150.20 g/mol |
IUPAC Name |
(E)-3-amino-2-thiophen-2-ylprop-2-enenitrile |
InChI |
InChI=1S/C7H6N2S/c8-4-6(5-9)7-2-1-3-10-7/h1-4H,8H2/b6-4+ |
InChI Key |
NYOMYLAKEGHCPP-GQCTYLIASA-N |
Isomeric SMILES |
C1=CSC(=C1)/C(=C/N)/C#N |
Canonical SMILES |
C1=CSC(=C1)C(=CN)C#N |
Origin of Product |
United States |
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